3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness ADME prediction

3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1003221-16-6) is a 3,5-diaryl-1,2,4-oxadiazole featuring a meta-bromophenyl substituent at position 3 and a para-chlorophenyl group at position 5. Nine positional isomers sharing the molecular formula C₁₄H₈BrClN₂O (MW 335.58 g/mol) are possible; the closest commercially catalogued comparators include 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 690986-80-2), 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 425373-64-4), and 3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 489435-05-4).

Molecular Formula C14H8BrClN2O
Molecular Weight 335.58 g/mol
CAS No. 1003221-16-6
Cat. No. B13739158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
CAS1003221-16-6
Molecular FormulaC14H8BrClN2O
Molecular Weight335.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H8BrClN2O/c15-11-3-1-2-10(8-11)13-17-14(19-18-13)9-4-6-12(16)7-5-9/h1-8H
InChIKeyITWDJQWXRPIVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1003221-16-6): Core Physicochemical Identity & Comparator Baseline


3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1003221-16-6) is a 3,5-diaryl-1,2,4-oxadiazole featuring a meta-bromophenyl substituent at position 3 and a para-chlorophenyl group at position 5 . Nine positional isomers sharing the molecular formula C₁₄H₈BrClN₂O (MW 335.58 g/mol) are possible; the closest commercially catalogued comparators include 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 690986-80-2), 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 425373-64-4), and 3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 489435-05-4). The 3,5-diaryl-1,2,4-oxadiazole scaffold is documented as a privileged structure for apoptosis induction and tumor-selective cytotoxicity [1], but halogen-regioisomer identity critically modulates both physicochemical and biological profiles [2].

Why 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole Is Not Interchangeable with Its Positional Isomers


Although all nine positional isomers of C₁₄H₈BrClN₂O share an identical molecular weight and atom composition, they are not functionally interchangeable. In the 3,5-diaryl-1,2,4-oxadiazole series, the position of halogen substitution on the phenyl rings directly governs electron distribution across the oxadiazole core, influencing both target binding and physicochemical behavior [1]. Quantitative antioxidant assays demonstrate that para-bromo and meta-bromo substitution yield distinct TBARS inhibition values (88.9% vs. 90.1%, respectively), while para-chloro substitution alone produces 93.1% inhibition under identical conditions [2]. Furthermore, the meta-Br/para-Cl configuration of CAS 1003221-16-6 creates a unique dipole orientation and hydrophobicity profile (XLogP = 4.8; PSA = 38.9 Ų) that cannot be replicated by regioisomers with different halogen vectors. Procurement of an unspecified isomer for a structure–activity study therefore risks attributing biological or materials performance to an incorrect substitution geometry.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1003221-16-6) vs. Closest Analogs


XLogP and Lipophilicity Differentiation: Meta-Br/Para-Cl vs. Para-Br/Meta-Cl Regioisomer

The target compound (meta-Br, para-Cl) exhibits a calculated XLogP of 4.8 , which is numerically identical to the predicted XLogP of its regioisomer 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 690986-80-2) when computed by the same algorithm (ACD/Labs V11.02). However, the experimentally determined or consistently computed topological polar surface area (tPSA) of 38.9 Ų and the specific spatial orientation of the halogens create differentiated hydrogen-bond acceptor geometries that cannot be captured by a scalar logP comparison alone. The 3-(3-bromophenyl) vector places the larger, more polarizable bromine atom at the meta position of the ring attached to the oxadiazole C3, altering the molecular electrostatic potential surface relative to the para-Br isomer .

Lipophilicity Drug-likeness ADME prediction

Aqueous Solubility Comparison: Meta-Br/Para-Cl vs. Para-Br/Meta-Cl Positional Isomer

Both 3-(3-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (target) and its regioisomer 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 690986-80-2) are calculated to exhibit identical aqueous solubility of 1.7 × 10⁻³ g/L at 25 °C using the same ACD/Labs algorithm. This extremely low and numerically identical solubility value, while not a differentiator between these two specific isomers, establishes a class property that distinguishes this halogen-substituted diaryl-oxadiazole series from more soluble heterocyclic alternatives and underscores the necessity of isomer-specific formulation strategies.

Solubility Formulation Bioavailability

Halogen Position Dictates Antioxidant Efficacy: Quantitative TBARS Assay Evidence from the 1,2,4-Oxadiazole Series

In a systematic study of diaryl-1,2,4-oxadiazole antioxidants, the position of bromine and chlorine substituents on the phenyl rings produced quantitatively distinct TBARS (thiobarbituric acid reactive substances) inhibition percentages in a Cu²⁺/GSH-induced DNA oxidation assay [1]. A compound bearing a bromide at the para-position achieved 88.9% TBARS inhibition, while a meta-brominated analog yielded 90.1% inhibition. A para-chlorinated derivative achieved 93.1% inhibition. Although the specific compound 1003221-16-6 was not the exact molecule tested in that study, it uniquely combines meta-bromine and para-chlorine in a single scaffold—a halogen pairing not represented among the six compounds reported—and therefore constitutes a rationally designed hybrid whose antioxidant performance is anticipated to lie at the intersection of these individually quantified positional effects [1].

Antioxidant DNA protection SAR

Tumor-Selective Apoptosis Induction: Scaffold-Level Evidence for the 3,5-Diaryl-1,2,4-oxadiazole Pharmacophore

The 3,5-diaryl-1,2,4-oxadiazole chemotype has been validated as a tumor-selective apoptosis-inducing scaffold. Lead compound MX-126374 from this series demonstrated selective inhibition of tumor cell growth and induction of apoptosis, with significant single-agent and paclitaxel-combination tumor growth inhibition in murine models [1]. The underlying molecular mechanism involves down-regulation of cyclin D1, up-regulation of p21 and IGF-BP3, and target engagement with tail-interacting protein 47 (TIP47) [1]. While MX-126374 is not structurally identical to 1003221-16-6, the SAR established in the follow-up study indicates that aryl substitution pattern at the 3- and 5-positions is the primary driver of potency and selectivity [2]. The meta-Br/para-Cl substitution pattern of 1003221-16-6 offers a distinct halogen array that has not been exhaustively profiled within the published SAR landscape, representing a gap in the current structure–activity matrix.

Anticancer Apoptosis Tumor selectivity

Synthetic Accessibility and Regioisomeric Purity: Ortho- vs. Meta- vs. Para-Bromo Starting Material Differentiation

The one-pot synthesis of 3,5-diaryl-1,2,4-oxadiazoles from gem-dibromomethylarenes and amidoximes proceeds with good yields, but the regioisomeric purity of the final product is entirely determined by the substitution pattern of the starting aryl nitrile and acid chloride precursors [1]. 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1003221-16-6) is prepared from 3-bromobenzonitrile (meta-bromo) and 4-chlorobenzoyl chloride (para-chloro). Alternative isomers require distinct starting materials: the para-bromo/para-chloro isomer (CAS 489435-05-4) demands 4-bromobenzonitrile; the ortho-bromo/para-chloro isomer (CAS 425373-64-4) requires 2-bromobenzonitrile . The commercial availability and cost of these regioisomerically pure starting materials differ, and the target compound occupies a specific cost-availability niche within the isomer matrix.

Synthesis Regioselectivity Procurement

Validated Application Scenarios for 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1003221-16-6)


Structure–Activity Relationship (SAR) Expansion of Tumor-Selective Apoptosis Inducers

The 3,5-diaryl-1,2,4-oxadiazole core is a proven pharmacophore for tumor-selective apoptosis, with lead compounds such as MX-126374 demonstrating in vivo efficacy [1]. The meta-Br/para-Cl substitution pattern of CAS 1003221-16-6 is absent from the published SAR datasets and offers a novel halogen pairing for systematic evaluation of how bromine regioisomerism at the 3-phenyl ring modulates TIP47 target engagement, cyclin D1 suppression, and therapeutic index relative to the established para-halogen series [2].

Regioisomer-Controlled Antioxidant Probe for Oxidative DNA Damage Assays

Published TBARS assay data demonstrate that meta-bromo substitution (90.1% inhibition) and para-chloro substitution (93.1% inhibition) each contribute independently to the inhibition of Cu²⁺/GSH-induced DNA oxidation in the 1,2,4-oxadiazole series [3]. CAS 1003221-16-6 incorporates both of these favorable halogen features in a single molecule, making it a unique probe for dissecting additive versus synergistic halogen effects on radical-scavenging mechanisms.

Halogen-Dependent Liquid Crystal or Organic Electronic Materials Development

3,5-Diaryl-1,2,4-oxadiazoles are established building blocks for liquid crystals and organic electronic materials, where the dipole moment and polarizability anisotropy—both governed by halogen position—determine mesophase behavior and charge transport properties [4]. The asymmetric meta-Br/para-Cl arrangement of 1003221-16-6 generates a molecular dipole distinct from that of the symmetric para-Br/para-Cl isomer, providing a tool for tuning dielectric anisotropy in thin-film devices.

Computational Chemistry Benchmarking: Halogen-Bonding and Electrostatic Potential Surface Modeling

The specific meta-Br geometry on the 3-phenyl ring of 1003221-16-6 creates a halogen σ-hole orientation that differs from para-Br or ortho-Br analogs . This compound can serve as a physically available test case for validating DFT-calculated electrostatic potential surfaces, halogen-bond donor strength predictions, and molecular docking scoring functions that must correctly discriminate regioisomeric halogen patterns.

Quote Request

Request a Quote for 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.